Cas no 78758-36-8 (1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde)
1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde compound featuring a pyrazole core substituted with an allyl group and a formyl functional group. Its reactive aldehyde moiety makes it a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic frameworks or functionalized derivatives. The allyl group enhances its utility in further modifications, such as nucleophilic additions or cyclization reactions. This compound is commonly employed in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to oxidation and polymerization.
78758-36-8 structure
Product Name:1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
CAS No:78758-36-8
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD12827481
CID:890355
PubChem ID:45791205
Update Time:2025-06-07
1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Allyl-1H-pyrazole-4-carbaldehyde
- 1-(2-propen-1-yl)-
- 1-(prop-2-en-1-yl)pyrazole-4-carbaldehyde
- 1-allyl-1H-pyrazole-4-carbaldehyde(SALTDATA: FREE)
- -1H-pyrazole-4-carbaldehyde
- Ambcb4033098
- MolPort-008-154-175
- RSCBB000719
- 1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
- FT-0683579
- DTXSID80672466
- LS-03888
- Z1201626731
- AT16104
- 1-prop-2-enylpyrazole-4-carbaldehyde
- 78758-36-8
- F2147-6956
- AKOS005173591
- MFCD12827481
- SCHEMBL21930365
- BB 0240993
- EN300-1217762
- AM20100784
- A864968
- 1H-pyrazole-4-carboxaldehyde, 1-(2-propenyl)-
- ALBB-012402
-
- MDL: MFCD12827481
- Inchi: 1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2
- InChI Key: LIMBCPYABYDBSX-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C=1)CC=C
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 34.9Ų
1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A150116-100mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A150116-500mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 500mg |
$ 295.00 | 2022-06-08 | ||
| TRC | A150116-1g |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 1g |
$ 455.00 | 2022-06-08 | ||
| Alichem | A049003670-5g |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95% | 5g |
$523.64 | 2023-09-01 | |
| Chemenu | CM109994-100mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95+% | 100mg |
$100 | 2021-08-06 | |
| Chemenu | CM109994-250mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95+% | 250mg |
$167 | 2021-08-06 | |
| Chemenu | CM109994-1g |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95+% | 1g |
$241 | 2021-08-06 | |
| Matrix Scientific | 062736-500mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 500mg |
$237.00 | 2023-09-10 | ||
| Apollo Scientific | OR928029-250mg |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95% | 250mg |
£140.00 | 2023-09-02 | |
| Apollo Scientific | OR928029-1g |
1-Allyl-1H-pyrazole-4-carbaldehyde |
78758-36-8 | 95% | 1g |
£275.00 | 2023-09-02 |
1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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